molecular formula C5H6ClN3O B11918652 1-amino-3-chloro-1H-Pyrrole-2-carboxamide

1-amino-3-chloro-1H-Pyrrole-2-carboxamide

Cat. No.: B11918652
M. Wt: 159.57 g/mol
InChI Key: FACKHURUTROOFK-UHFFFAOYSA-N
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Description

1-amino-3-chloro-1H-Pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents. Its core structure is based on the pyrrole-2-carboxamide scaffold, which has been identified as a promising foundation for developing potent inhibitors against challenging biological targets . A primary area of research for this compound class is in anti-tuberculosis (anti-TB) drug discovery. Pyrrole-2-carboxamides have demonstrated excellent activity against Mycobacterium tuberculosis , including drug-resistant strains, by targeting the essential membrane protein MmpL3 . MmpL3 is a key transporter responsible for shipping mycolic acids, which are critical components of the tough bacterial cell wall; inhibiting this protein disrupts cell wall biosynthesis and compromises bacterial viability . The specific presence of both an amino group and a chloro substituent on the pyrrole ring makes this compound a valuable intermediate for further synthetic exploration. Structure-activity relationship (SAR) studies indicate that modifications at these positions, along with the carboxamide moiety, are crucial for optimizing biological potency and physicochemical properties . Beyond antitubercular research, pyrrole and pyrrolidine analogs are extensively investigated for a wide spectrum of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antiviral agents . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

1-amino-3-chloropyrrole-2-carboxamide

InChI

InChI=1S/C5H6ClN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10)

InChI Key

FACKHURUTROOFK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1Cl)C(=O)N)N

Origin of Product

United States

The Significance of Pyrrole Heterocycles in Drug Discovery

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic drugs. scitechnol.comnih.gov Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for designing molecules that can effectively interact with biological targets such as enzymes and receptors. ontosight.ai The inherent versatility of the pyrrole scaffold allows for extensive chemical modification, enabling researchers to fine-tune the physicochemical and pharmacological properties of resulting compounds to enhance their therapeutic potential. researchgate.netresearchgate.net

The significance of pyrrole heterocycles is underscored by their presence in a number of blockbuster drugs, including the cholesterol-lowering agent atorvastatin (B1662188) and the anti-cancer drug sunitinib. researchgate.net The pyrrole nucleus serves as a key pharmacophore in these molecules, contributing to their efficacy and target selectivity. researchgate.net Consequently, the synthesis and biological evaluation of novel pyrrole derivatives remain an active and promising area of research aimed at addressing a wide range of diseases, including infections, cancer, and inflammatory conditions. ontosight.ai

An Overview of 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide

Within the diverse family of pyrrole-containing compounds, the pyrrole-2-carboxamide framework is of particular interest to medicinal chemists. ontosight.ai This structural motif features a carboxamide group at the 2-position of the pyrrole (B145914) ring, which can engage in crucial hydrogen bonding interactions with biological targets. nih.gov The specific compound, 1-amino-3-chloro-1H-pyrrole-2-carboxamide, is a distinct derivative within this class, characterized by an amino group at the 1-position and a chlorine atom at the 3-position of the pyrrole ring.

Chemical and Physical Properties

While extensive research on this compound is not widely documented in publicly available literature, its fundamental chemical and physical properties can be summarized from available data sources.

PropertyValueSource
CAS Number 1548339-08-7 chemenu.com
Molecular Formula C5H6ClN3O chemenu.com
Molecular Weight 159.57 g/mol chemenu.com

The presence of the chloro and amino substituents on the pyrrole ring is expected to significantly influence the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby shaping its biological activity profile.

Context within Pyrrole Research

The structural features of this compound place it within a class of compounds that have shown significant promise in various therapeutic areas. Research on related pyrrole-2-carboxamide derivatives has demonstrated potent biological activities. For instance, a study on pyrrole-2-carboxamide derivatives as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis revealed that substitutions on the pyrrole ring are crucial for anti-TB activity. acs.orgnih.gov Specifically, the presence of electron-withdrawing groups was found to enhance the inhibitory potency. nih.govacs.org

Furthermore, the broader class of halogenated pyrroles has been identified in numerous marine natural products with potent antibacterial and other biological activities. nih.gov The introduction of halogen atoms can modulate the compound's metabolic stability and membrane permeability. Research into 4-amino-3-chloro-1H-pyrrole-2,5-diones has also indicated their potential as tyrosine kinase inhibitors for cancer therapy. nih.govresearchgate.net

While direct biological data for this compound is scarce, its structural similarity to these well-studied and biologically active pyrrole derivatives suggests its potential as a scaffold for the development of new therapeutic agents. Further synthetic exploration and biological evaluation are warranted to fully elucidate the pharmacological potential of this and related compounds.

An in-depth look at the synthetic pathways leading to the formation of this compound and its derivatives reveals a multi-stage process. This process begins with the formation of essential precursors and advances through specific amination and functionalization techniques.

Advanced Molecular Structure and Conformational Analysis Via Theoretical Methods

Conformational Preferences and Energetics (e.g., s-cis/s-trans conformers)

The rotational barrier around the C2-C(O) single bond in pyrrole-2-carboxamides gives rise to two primary planar conformers: s-trans and s-cis. In the s-trans conformation, the carbonyl oxygen and the C3 atom of the pyrrole (B145914) ring are on opposite sides of the C2-C(O) bond, whereas in the s-cis conformation, they are on the same side.

Theoretical studies on related substituted pyrrole-2-carboxamides suggest that the relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular interactions. For 1-amino-3-chloro-1H-pyrrole-2-carboxamide, the s-trans conformer is generally expected to be more stable due to reduced steric repulsion between the carboxamide group and the substituent at the C3 position (the chlorine atom). The bulky chlorine atom would likely clash with the carbonyl oxygen in the s-cis arrangement, leading to a higher energy state.

Furthermore, the presence of the amino group at the N1 position can influence the conformational equilibrium. The orientation of the amino group relative to the pyrrole ring can also lead to different rotamers, further complicating the conformational landscape. However, the planarity of the pyrrole ring is largely maintained to preserve its aromatic character.

To illustrate the expected energetic differences, a hypothetical energy profile based on density functional theory (DFT) calculations for similar structures is presented below.

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
s-trans0.00~95
s-cis2.50~5

Note: The data in this table is illustrative and based on theoretical calculations for analogous pyrrole-2-carboxamide systems. Specific experimental or computational data for this compound is not available.

Intra- and Intermolecular Hydrogen Bonding Networks

The this compound molecule possesses multiple hydrogen bond donors (the N-H of the pyrrole ring, the amino group, and the carboxamide N-H) and acceptors (the carbonyl oxygen and the nitrogen of the amino group), making it capable of forming extensive intra- and intermolecular hydrogen bonding networks.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound is expected to form robust intermolecular hydrogen bonds. The carboxamide moiety is well-known for its ability to form strong N-H···O=C hydrogen bonds, leading to the formation of dimeric or polymeric structures. The amino group at N1 can also participate in intermolecular hydrogen bonding, further extending the network. These interactions play a critical role in the crystal packing and physical properties of the compound.

Hydrogen Bond TypeDonorAcceptorExpected Distance (Å)Expected Angle (°)
IntramolecularN1-H (Amino)O=C (Carboxamide)1.8 - 2.2140 - 170
IntermolecularN-H (Carboxamide)O=C (Carboxamide)1.7 - 2.0160 - 180
IntermolecularN1-H (Amino)N1 (Amino of another molecule)2.0 - 2.4150 - 170

Note: The data presented is based on typical hydrogen bond geometries observed in related structures through crystallographic and computational studies.

Halogen Bonding Interactions in Pyrrole Carboxamide Systems

The chlorine atom at the C3 position of the pyrrole ring introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The electron-withdrawing nature of the pyrrole ring can enhance the positive electrostatic potential (σ-hole) on the outer surface of the chlorine atom, making it a more effective halogen bond donor. researchgate.net

In the context of this compound, the chlorine atom could engage in halogen bonding with various Lewis bases present in the system, such as the carbonyl oxygen or the amino nitrogen of a neighboring molecule. These interactions, though generally weaker than hydrogen bonds, are highly directional and can significantly influence the supramolecular assembly and crystal engineering of the compound. researchgate.net Computational studies on halogenated porphyrins have highlighted the role of the pyrrole π-system itself as a potential halogen bond acceptor. researchgate.net

Halogen Bond TypeDonorAcceptorExpected Interaction Energy (kcal/mol)
IntermolecularC3-ClO=C (Carboxamide)-1.5 to -3.0
IntermolecularC3-ClN1 (Amino)-1.0 to -2.5
IntermolecularC3-Clπ-system (Pyrrole)-0.5 to -1.5

Note: The interaction energies are illustrative and based on theoretical calculations of similar halogenated organic molecules.

Theoretical Characterization of π-Electron Delocalization

The pyrrole ring is an aromatic heterocycle with a 6π-electron system. libretexts.org The nitrogen atom contributes its lone pair of electrons to the π-system, resulting in significant electron delocalization across the five-membered ring. libretexts.org This delocalization is a key factor in the planarity and stability of the pyrrole core.

Substituents on the pyrrole ring can modulate the extent and pattern of π-electron delocalization. In this compound:

The amino group at the N1 position is a strong π-donor, further increasing the electron density within the ring.

The chloro group at the C3 position is an inductive electron-withdrawing group but can also act as a weak π-donor through its lone pairs.

The carboxamide group at the C2 position is a π-accepting group, withdrawing electron density from the ring.

Theoretical methods such as Natural Bond Orbital (NBO) analysis and the calculation of aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS) can quantify the effects of these substituents on the π-electron system. It is expected that the interplay of these donor and acceptor groups will create a polarized π-system. The delocalization of π-electrons is a dominant factor influencing the chemical reactivity and electronic properties of the molecule. nih.gov

Aromaticity IndexCalculated Value (Hypothetical)Interpretation
NICS(0)-10 to -15 ppmIndicates significant aromatic character
NICS(1)-8 to -12 ppmConfirms aromaticity above the ring plane

Note: The NICS values are hypothetical and serve to illustrate the expected aromatic character based on studies of substituted pyrroles. Negative values are indicative of aromaticity.

Computational Chemistry in the Investigation of 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide Analogues

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For pyrrole-2-carboxamide analogues, docking studies have been crucial in elucidating their binding mechanisms against various biological targets. vlifesciences.comnih.gov

Molecular docking simulations predict how pyrrole-2-carboxamide analogues fit within the binding site of a target protein. For instance, in studies targeting the mycobacterial membrane protein large 3 (MmpL3), a key protein in Mycobacterium tuberculosis, docking was used to predict the binding model of pyrrole-2-carboxamide derivatives. nih.gov These simulations showed the compounds occupying specific pockets within the MmpL3 binding site. nih.gov Similarly, in the context of SARS-CoV-2, docking studies on pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides revealed their potential to fit within the binding pocket of the main protease (Mpro), a critical enzyme for viral replication. rsc.org

The validation of a docking protocol is a critical step, often achieved by redocking a known co-crystallized ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a valid docking procedure. nih.gov Such validated methods provide confidence in the predicted binding modes of novel analogues.

A primary output of molecular docking is the detailed visualization of interactions between the ligand and amino acid residues in the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex and, consequently, to the compound's inhibitory activity.

Hydrogen Bonds: Hydrogen bonds are critical for the specificity and affinity of ligand binding. For pyrrole-2-carboxamide analogues, the carboxamide group is a frequent participant in hydrogen bonding.

In studies on MmpL3 inhibitors, the hydrogens on the pyrrole-2-carboxamide moiety were found to be crucial for potency, forming hydrogen bonds with residues like ASP645. nih.gov

For pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides targeting the SARS-CoV-2 main protease, the carboxamide group was observed forming two hydrogen bonds with His163 and Phe140 in the S1 subsite. nih.gov Other analogues in the same study formed up to three hydrogen bonds with key residues such as Cys145, Ser144, and Gly143. rsc.org

Hydrophobic and Aromatic Interactions: Besides hydrogen bonds, hydrophobic and π-stacking interactions play a significant role.

Docking studies of pyrrole (B145914) analogues into the enoyl-ACP reductase (InhA) of M. tuberculosis revealed important hydrophobic interactions between the ligand and the binding site. researchgate.net

The docking of tetrasubstituted pyrrole derivatives, which mimic protein-protein interaction hot-spot residues, also highlights the importance of hydrophobic and aromatic interactions in their anticancer activity. nih.gov

The following table summarizes key interactions identified in docking studies of various pyrrole-2-carboxamide analogues.

Interactive Table: Key Protein-Ligand Interactions for Pyrrole-2-Carboxamide Analogues
Target Protein Ligand Class Key Interacting Residues Interaction Type Reference
MmpL3 Pyrrole-2-carboxamides ASP645 Hydrogen Bond nih.gov
SARS-CoV-2 Mpro Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides His163, Phe140 Hydrogen Bond nih.gov
SARS-CoV-2 Mpro Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides Cys145, Ser144, Gly143 Hydrogen Bond rsc.org
InhA Pyrrole analogues (Not specified) Hydrophobic Interactions researchgate.net
EGFR/CDK2 Fused 1H-pyrroles (Not specified) π-Stacking/Hydrophobic nih.gov

Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query for screening databases to find new, structurally diverse compounds with the potential for similar activity. arxiv.org

When the three-dimensional structure of a ligand-protein complex is available (from X-ray crystallography or NMR), a structure-based pharmacophore can be generated. This model is derived from the key interaction points observed between the bound ligand and the protein.

For example, a structure-based pharmacophore model was created for MmpL3 inhibitors based on the crystal structure of MmpL3 complexed with known inhibitors. nih.gov By analyzing the interactions in the binding pocket, essential chemical features required for MmpL3 inhibition were identified and mapped out in 3D space. nih.gov This approach ensures that the generated pharmacophore accurately reflects the geometry and chemical environment of the active site.

In the absence of a target protein structure, a ligand-based pharmacophore can be developed. This method relies on a set of known active molecules with structural diversity. The ligands are superimposed, and common chemical features that are presumed to be responsible for their shared biological activity are identified.

The structural diversity among known MmpL3 inhibitors provided an opportunity to develop a ligand-based pharmacophore model. nih.gov By aligning structurally different active compounds, a common set of features can be hypothesized, which is then used to guide the design of new chemical scaffolds, such as the pyrrole-2-carboxamide core. nih.gov

The core of any pharmacophore model is the set of defined chemical features. These features represent specific properties of a molecule that are critical for its interaction with the target.

Common pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond (e.g., carbonyl oxygen, ether oxygen, nitrile nitrogen).

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond (e.g., N-H in amides or amines, O-H in hydroxyls).

Hydrophobic Features (H): Non-polar groups that can engage in hydrophobic interactions (e.g., alkyl chains, phenyl rings).

Aromatic Interactions (RA): Specifically, aromatic rings that can participate in π-stacking or other aromatic interactions.

Exclusion Volumes: Regions in space that must remain unoccupied by the ligand for it to bind effectively, often representing the space filled by the receptor itself.

In the development of MmpL3 inhibitors, a pharmacophore model was created consisting of a hydrogen bond acceptor (HBA), a hydrophobic (H) feature, and a ring-aromatic (RA) feature. nih.gov A designed pyrrole-2-carboxamide compound was then successfully mapped onto this model, confirming that its structure contained the necessary features for activity. nih.gov

The following table details the essential pharmacophoric features identified for pyrrole-2-carboxamide analogues targeting MmpL3.

Interactive Table: Pharmacophoric Features for MmpL3 Inhibitors
Pharmacophoric Feature Description Role in Binding Reference
Hydrogen Bond Acceptor (HBA) A chemical group capable of accepting a hydrogen bond. Forms key hydrogen bonds with protein residues. nih.gov
Hydrophobic (H) A non-polar region of the molecule. Engages in van der Waals and hydrophobic interactions within the binding pocket. nih.gov
Ring-Aromatic (RA) An aromatic ring system. Participates in π-stacking or other aromatic interactions with protein residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activities. These models are mathematical equations that can predict the activity of new, unsynthesized molecules. The development of a robust QSAR model involves several key stages, including dataset selection, calculation of molecular descriptors, model generation, and rigorous validation.

For analogues of 1-amino-3-chloro-1H-pyrrole-2-carboxamide, a QSAR study would begin with the collection of a dataset of structurally similar compounds with experimentally determined biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors.

A powerful 3D-QSAR technique, Comparative Molecular Field Analysis (CoMFA), would be employed to understand the relationship between the three-dimensional properties of the this compound analogues and their biological activities. researchgate.net This method involves aligning the set of molecules and placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecules and a probe atom are calculated, generating thousands of descriptor variables.

For instance, in studies of other heterocyclic compounds like thieno[3,2-b]pyrrole-5-carboxamide derivatives, CoMFA has been successfully used to build predictive models. These models provide contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for biological activity, offering crucial insights for designing more potent compounds.

A hypothetical CoMFA study on this compound analogues would likely reveal the importance of the substituents on the pyrrole ring and the carboxamide group. The steric and electrostatic fields generated by the chloro and amino groups at positions 3 and 1, respectively, would be of particular interest in determining the binding affinity to a target protein.

The ultimate goal of a QSAR study is to develop a predictive model that can accurately forecast the biological activity of novel compounds. researchgate.net Using the descriptors generated from methods like CoMFA, statistical techniques such as Partial Least Squares (PLS) are employed to create a mathematical equation that links the structural features to the activity.

The predictive power of these models is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation are used to check the robustness of the model. External validation, where the model's ability to predict the activity of a set of compounds not used in the model development is tested, is crucial for confirming its real-world applicability.

In the context of pyrrole derivatives, QSAR models have been developed for various biological targets. For example, research on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors has led to highly predictive 3D-QSAR models. nih.gov These models not only predicted the activity of new compounds but also provided a deeper understanding of the protein-ligand interactions. nih.gov

A predictive model for this compound analogues would enable the virtual screening of large compound libraries and the rational design of new derivatives with potentially enhanced biological activity. The insights gained from the model would guide chemists in modifying the lead structure to optimize its interactions with the biological target.

Mechanistic Studies of Chemical Transformations Involving 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide Scaffolds

Rearrangement Pathways (e.g., Pyrrolooxadiazines)

While direct evidence for the rearrangement of 1-amino-3-chloro-1H-pyrrole-2-carboxamide to pyrrolooxadiazines is not extensively reported in the literature, mechanistic insights can be drawn from analogous transformations involving N-amino heterocyclic systems. The formation of a fused oxadiazine ring from a 1-amino-2-carboxamide moiety would likely proceed through a cyclization-dehydration cascade.

One plausible pathway involves the initial activation of the carboxamide oxygen, for instance, by protonation under acidic conditions or by conversion to a better leaving group. The exocyclic nitrogen of the 1-amino group can then act as a nucleophile, attacking the activated carbonyl carbon. This would lead to a tetrahedral intermediate which, upon elimination of a water molecule, would form the fused pyrrolooxadiazine ring system.

A related, documented transformation involves the rearrangement of pyrrolo[1,2-d] beilstein-journals.orgnih.govnih.govoxadiazines to pyrrolo[2,1-f] beilstein-journals.orgnih.govnih.govtriazin-4(3H)-ones. beilstein-journals.orgnih.govnih.govresearchgate.net This suggests that pyrrolooxadiazines derived from 1-aminopyrrole precursors can serve as intermediates for further skeletal diversification. The mechanism of such a rearrangement is proposed to be induced by a nucleophile, leading to the opening of the oxadiazine ring followed by a recyclization event to form the more stable triazinone core. nih.govresearchgate.net

Table 1: Proposed Intermediates in the Rearrangement of a Hypothetical Pyrrolooxadiazine Derived from this compound

IntermediateStructureDescription
Protonated CarboxamideActivation of the carbonyl group for nucleophilic attack.
Tetrahedral IntermediateResult of the intramolecular attack of the 1-amino group.
PyrrolooxadiazineThe fused heterocyclic product after dehydration.
Ring-Opened IntermediateFormed upon nucleophilic attack on the pyrrolooxadiazine.

Intramolecular Cyclization Mechanisms

The this compound scaffold is primed for various intramolecular cyclization reactions, leading to a diverse array of fused heterocyclic systems. The mechanism of these cyclizations is heavily dependent on the nature of the coreactant or the activating conditions employed.

For instance, reaction with a one-carbon electrophile, such as formaldehyde or a derivative, could initiate a cyclization cascade. The 1-amino group would act as the initial nucleophile, followed by a subsequent intramolecular attack from the carboxamide nitrogen onto the newly formed electrophilic center. This type of cyclocondensation is a common strategy for the synthesis of fused pyrimidine and pyrazine rings. nih.gov

Alternatively, the introduction of a dicarbonyl equivalent or a reagent with two electrophilic centers can lead to the formation of larger fused rings. The regioselectivity of such cyclizations would be influenced by the steric and electronic environment of the pyrrole (B145914) ring, including the directing effects of the chloro and carboxamide substituents.

A study on the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to form pyrrolo[2,1-f] beilstein-journals.orgnih.govnih.govtriazin-4(3H)-ones provides a relevant mechanistic model. beilstein-journals.orgnih.govnih.govresearchgate.net In this case, one of the carbamoyl groups is first converted into a reactive intermediate, which is then attacked by the nitrogen of the adjacent carbamoyl moiety.

Table 2: Potential Intramolecular Cyclization Pathways and Products

Reagent/ConditionProposed MechanismPotential Fused Heterocyclic Product
One-carbon electrophileNucleophilic attack by the 1-amino group, followed by intramolecular cyclization of the carboxamide.Pyrrolo[1,2-a]pyrimidine derivative
Dicarbonyl equivalentStepwise nucleophilic attack by the 1-amino and carboxamide nitrogens.Pyrrolo[1,2-a]diazepine derivative
Oxidative cyclizationRadical or metal-catalyzed C-N bond formation.Fused polycyclic pyrrole systems

Role of Catalysts and Reaction Conditions in Mechanistic Control

The choice of catalyst and reaction conditions can exert profound control over the mechanistic pathways of transformations involving the this compound scaffold, leading to selective formation of different products.

Acid and Base Catalysis: Acid catalysis can be employed to activate the carboxamide group towards nucleophilic attack, as discussed in the context of pyrrolooxadiazine formation. Conversely, base catalysis can be used to deprotonate the amino or carboxamide groups, enhancing their nucleophilicity for intramolecular cyclization or condensation reactions. For example, base-catalyzed cyclization of a related thiosemicarbazide derivative is a key step in the synthesis of 1,2,4-triazole-3-thiones.

Metal Catalysis: Transition metal catalysts, such as palladium, copper, or rhodium, can open up unique mechanistic avenues that are not accessible under thermal or acid/base-catalyzed conditions. For instance, palladium-catalyzed cross-coupling reactions could be envisioned to functionalize the chloro-substituted position of the pyrrole ring, followed by an intramolecular cyclization. Copper-catalyzed tandem aerobic oxidative cyclization has been used for the synthesis of 3,3'-bipyrroles from homopropargylic amines, showcasing the potential of metal catalysis in complex pyrrole chemistry. nih.gov Rhodium-catalyzed C-H activation and cyclization is another powerful tool for constructing fused N-heterocycles. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and the use of microwave irradiation can significantly influence reaction rates and product distributions. High temperatures can promote rearrangement reactions that may not occur under milder conditions. nih.govresearchgate.net The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the course of the reaction.

Table 3: Influence of Catalysts and Conditions on Reaction Outcomes

Catalyst/ConditionPotential Mechanistic InfluenceExpected Product Type
Strong Acid (e.g., H₂SO₄)Protonation and activation of the carboxamide.Fused oxadiazine or triazine systems
Strong Base (e.g., NaH)Deprotonation and enhanced nucleophilicity of N-H groups.Annelated pyrrole derivatives via cyclization
Palladium Catalyst (e.g., Pd(OAc)₂)Cross-coupling followed by intramolecular amination.Functionalized and fused pyrrole systems
Copper Catalyst (e.g., CuI)Aerobic oxidative cyclization.Bipyrrole or other coupled pyrrole structures
Microwave IrradiationAccelerated reaction rates and access to thermally driven pathways.Potentially novel rearranged or cyclized products

Structure Activity Relationship Sar Elucidation for 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide Derivatives

Influence of Substituents on the Pyrrole (B145914) Ring and Carboxamide Moiety

The pyrrole ring and the carboxamide group are fundamental components of the 1-amino-3-chloro-1H-pyrrole-2-carboxamide scaffold, and substitutions at these positions have a profound impact on the compound's biological profile.

Pyrrole Ring Modifications:

The substitution pattern on the pyrrole ring is a critical determinant of activity. The presence and nature of substituents can influence the molecule's interaction with its biological target. For instance, in the context of antitubercular agents targeting the mycobacterial membrane protein MmpL3, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to significantly enhance activity. nih.govnih.govacs.org Specifically, compounds bearing a fluorophenyl or a pyridyl group with electron-withdrawing substituents exhibit potent anti-TB activity. nih.gov Conversely, the introduction of electron-donating groups on a 3-pyridyl substituent generally leads to a reduction in antimycobacterial activity. nih.gov

Furthermore, the hydrogen on the pyrrole nitrogen is considered crucial for potency. nih.gov Replacing this hydrogen with a methyl group can lead to a significant decrease in activity, and further methylation of the carboxamide hydrogen can result in a complete loss of activity. nih.gov This suggests that the pyrrole and carboxamide hydrogens are involved in essential hydrogen bonding interactions with the target protein. nih.gov

Carboxamide Moiety Modifications:

The carboxamide moiety also plays a pivotal role in the biological activity of these derivatives. The substituent attached to the carboxamide nitrogen can greatly influence the compound's potency. Research has shown that attaching bulky substituents to the carboxamide can greatly improve anti-TB activity. nih.govnih.govacs.org This indicates that the size and nature of this substituent are important for optimal binding to the target.

In a different context, for derivatives designed as 5-HT6 receptor inverse agonists, the 3-carboxamide fragment provides a positively ionizable atom, which is a key feature of the pharmacophore model for these compounds. nih.gov

The following table summarizes the influence of various substituents on the biological activity of pyrrole-2-carboxamide derivatives based on published research:

Compound Series Modification Effect on Biological Activity Target/Application Reference
Pyrrole-2-carboxamidesAttaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ringGreatly improved anti-TB activityMmpL3 inhibitors for Tuberculosis nih.govnih.govacs.org
Pyrrole-2-carboxamidesAttaching bulky substituents to the carboxamideGreatly improved anti-TB activityMmpL3 inhibitors for Tuberculosis nih.govnih.govacs.org
Pyrrole-2-carboxamidesReplacing pyrrole hydrogen with a methyl groupReduced activity by about 50-foldMmpL3 inhibitors for Tuberculosis nih.gov
Pyrrole-2-carboxamidesReplacing both pyrrole and carboxamide hydrogens with methyl groupsLoss of activityMmpL3 inhibitors for Tuberculosis nih.gov
2-Phenyl-1H-pyrrole-3-carboxamidesIntroduction of a fluorine atom at the 2-phenyl ringVaried effects on affinity for 5-HT6R5-HT6 Receptor Inverse Agonists nih.gov

Rationalization of Potency and Selectivity Based on Structural Modifications

The potency and selectivity of this compound derivatives can be rationalized by considering the specific interactions between the modified compound and its biological target.

In the case of MmpL3 inhibitors, the enhanced potency of derivatives with electron-withdrawing groups on the pyrrole-attached phenyl or pyridyl rings can be attributed to favorable electronic interactions within the binding pocket. nih.gov Molecular docking studies have shown that the pyrrole-2-carboxamide scaffold can bind to hydrophobic and hydrophilic pockets within the MmpL3 protein. nih.gov The crucial hydrogen bonds formed by the pyrrole and carboxamide hydrogens with amino acid residues in the active site, such as ASP645, are essential for potent inhibition. nih.gov The loss of these hydrogen bonds upon methylation explains the observed decrease in activity. nih.gov

Selectivity is also a key consideration in drug design. For instance, in the development of VEGFR-2 inhibitors, achieving selectivity over other kinases is a major goal. The introduction of specific substituents can exploit subtle differences in the amino acid composition of the binding sites of different kinases. acs.orgnih.gov For example, the presence of a negatively charged residue like Asp48 in one kinase versus a neutral asparagine in another can be exploited to design ligands with enhanced selectivity. nih.gov

The following table illustrates how structural modifications can be rationalized to affect potency and selectivity:

Structural Modification Observed Effect Rationalization Target Class Reference
Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ringIncreased potencyEnhanced electronic interactions within the MmpL3 binding pocketMmpL3 Inhibitors nih.gov
Methylation of pyrrole and carboxamide hydrogensDecreased potencyLoss of crucial hydrogen bond interactions with the target proteinMmpL3 Inhibitors nih.gov
Introduction of a 1H-indole-1-carboxamide scaffold on aryl-urea compoundsAdded VEGFR-2 potency and selectivityFavorable interactions with the VEGFR-2 binding siteVEGFR-2 Inhibitors wikipedia.org
Replacement of a photoisomerisable trans-butadiene bridge with an amide moiety in PBB3 derivativesVisualization of neurofibrillary tangles (NFTs)The amide linkage allows for specific interactions with tau protein aggregatesTau Protein Imaging Agents rsc.org

Design Principles for Enhanced Biological Efficacy

Based on the accumulated SAR data, several design principles have emerged for enhancing the biological efficacy of this compound derivatives.

A key strategy involves a structure-guided approach, utilizing crystal structures of the target protein and pharmacophore models to inform the design of new analogs. nih.govnih.govacs.org This allows for the rational placement of substituents to maximize favorable interactions and minimize unfavorable ones.

For instance, in the design of MmpL3 inhibitors, a crucial design principle is the incorporation of a bulky, lipophilic group on the carboxamide and an aromatic ring with electron-withdrawing substituents on the pyrrole. nih.gov This combination appears to be optimal for potent anti-TB activity. Furthermore, maintaining the hydrogen bond donating capacity of the pyrrole and carboxamide nitrogens is essential for high efficacy. nih.gov

In the broader context of kinase inhibitors, a common design strategy to enhance selectivity is to exploit differences in the amino acid residues at equivalent positions in the binding sites of different kinases. acs.orgnih.gov This can be achieved through both "positive design," where a group is introduced to make a favorable interaction with the target, and "negative design," where a group is introduced that clashes with the binding site of an off-target protein. nih.gov

The following table outlines key design principles for improving the biological efficacy of this class of compounds:

Design Principle Objective Example Application Reference
Structure-guided design using crystal structures and pharmacophore modelsTo rationally design inhibitors with improved potency and selectivity.Design of pyrrole-2-carboxamides as MmpL3 inhibitors. nih.govnih.govacs.org
Introduction of bulky, lipophilic groups on the carboxamide and electron-withdrawing groups on the pyrrole-attached aromatic ring.To enhance anti-tubercular activity.Development of potent MmpL3 inhibitors. nih.gov
Maintenance of hydrogen bond donating capacity of the pyrrole and carboxamide groups.To ensure essential interactions with the target protein.MmpL3 inhibitors. nih.gov
Exploiting differences in amino acid residues in the binding sites of homologous proteins.To achieve selectivity for the desired target over off-targets.Design of selective kinase inhibitors. acs.orgnih.gov
Combining a hydrophilic pocket binding element, an aromatic linker, and a bulky fused ring in a deep hydrophobic pocket.To increase inhibitory activity against multiple kinases.Design of potent FLT3 and CDK inhibitors. mdpi.com

Biological Target Identification and in Vitro Mechanism of Action of 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide Analogues

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a primary mechanism through which therapeutic effects are achieved. Analogues of 1-amino-3-chloro-1H-pyrrole-2-carboxamide have been investigated for their potential to inhibit or modulate the activity of several critical enzymes.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov Aberrant activation of the PI3K/AKT/mTOR signaling pathway is implicated in a wide range of human cancers, making PI3K an attractive target for anticancer drug design. nih.govmdpi.com

While direct studies on the inhibitory activity of this compound analogues against PI3K are not extensively documented in the available literature, research on structurally related compounds provides some insights. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated for their antiproliferative activity and PI3Kα inhibition. mdpi.com These compounds, featuring a chloro-substituted carboxamide moiety, were shown to occupy the PI3Kα binding site and interact with key residues. mdpi.com This suggests that the chloro-substituted carboxamide scaffold could be a starting point for designing PI3K inhibitors. However, further investigation is required to determine if pyrrole-based analogues exhibit similar activity.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose (B1683222) monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall. nih.govnih.gov Inhibition of MmpL3 disrupts the formation of this protective outer membrane, making it a highly vulnerable target for antitubercular agents. nih.gov

A structure-guided design has led to the development of novel MmpL3 inhibitors based on a pyrrole-2-carboxamide scaffold. nih.gov These studies have revealed key structure-activity relationships (SAR) for this class of compounds. The research demonstrated that the attachment of phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring, along with the introduction of bulky substituents on the carboxamide, significantly enhances the anti-tuberculosis activity. nih.gov

One notable compound from this series, compound 32 , demonstrated excellent activity against drug-resistant tuberculosis strains, good microsomal stability, and minimal inhibition of the hERG K+ channel, along with favorable in vivo efficacy. nih.gov The mechanism of action was confirmed by observing the compound's potency against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene from M. tuberculosis, as well as by its effect on mycolic acid biosynthesis. nih.gov

CompoundModificationsAnti-TB Activity (MIC, µg/mL)
1 Phenyl group on pyrrole, specific bulky group on carboxamide-
32 Optimized phenyl/pyridyl with electron-withdrawing groups on pyrrole, bulky substituent on carboxamide< 0.016

MIC values represent the minimum inhibitory concentration against Mycobacterium tuberculosis.

Immunoproteasome Subunit (β1i/β5i) Inhibition

No information is available in the reviewed scientific literature regarding the inhibition of immunoproteasome subunits (β1i/β5i) by this compound analogues.

DNA Gyrase Inhibition

No information is available in the reviewed scientific literature regarding the inhibition of DNA gyrase by this compound analogues.

Glucokinase Activation

Glucokinase (GK) is a key enzyme that regulates glucose homeostasis, and its activators are being explored as potential treatments for type 2 diabetes. nih.gov A search of the scientific literature did not yield any studies on the activation of glucokinase by this compound analogues. Research in this area has focused on other chemical scaffolds, such as N-pyridin-2-yl benzamide (B126) analogues. nih.gov

Nucleic Acid Interaction Mechanisms (e.g., DNA Alkylation, Intercalation)

The interaction of small molecules with nucleic acids can lead to significant biological effects, including anticancer and antimicrobial activities. These interactions can occur through various mechanisms, such as the alkylation of DNA bases or the intercalation between base pairs.

The duocarmycins and CC-1065 are a class of natural products containing a pyrrole-indole core that are known for their potent DNA alkylating activity. nih.gov They selectively bind to the minor groove of DNA at AT-rich sequences and alkylate the N3 position of adenine. nih.gov While not direct analogues of this compound, the activity of the duocarmycins highlights the potential of pyrrole-containing structures to function as DNA alkylating agents.

Furthermore, studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones have suggested that these molecules can interact with and disturb the packing of lipid bilayers. nih.gov This interaction is thought to facilitate the formation of stable complexes with membrane-bound receptors. While this is not a direct interaction with nucleic acids, it demonstrates the ability of related chloro-substituted pyrrole structures to intercalate into biological membranes. nih.gov The potential for this compound analogues to directly interact with DNA through alkylation or intercalation remains an area for future investigation.

In Vitro Antimicrobial Activity

Analogues of this compound have been the subject of extensive investigation to determine their efficacy against a range of bacteria. These studies have revealed significant inhibitory potential, particularly against mycobacteria and certain Gram-positive and Gram-negative species.

Activity against Mycobacterium tuberculosis

A significant body of research has focused on the antimycobacterial properties of pyrrole-2-carboxamide analogues, identifying several compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. Structure-activity relationship (SAR) studies have been crucial in optimizing the anti-TB activity of this class of compounds.

Key findings indicate that the substitution pattern on the pyrrole ring is critical for efficacy. For instance, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, has been shown to significantly enhance anti-TB activity. nih.gov Many of these compounds exhibit potent activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL. nih.gov The integrity of the pyrrole and carboxamide hydrogens is also vital for potency; methylation of the pyrrole hydrogen can reduce activity by approximately 50-fold, and further methylation of the carboxamide hydrogen can lead to a complete loss of activity. nih.gov

Several studies have synthesized and evaluated series of pyrrole derivatives, demonstrating a range of antimycobacterial efficacy. One study reported MIC values for newly synthesized pyrrole derivatives against M. tuberculosis CIP 103471 ranging from 0.5 to 32 μg/mL. researchgate.net Another series of N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives showed high antitubercular activity, with MICs of 31.25 μg/mL for the most active compounds. ejpmr.com Furthermore, certain pyrrole-2-carboxylate derivatives have also been identified with significant activity; for example, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated an MIC of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov

The following table summarizes the in vitro antitubercular activity of selected pyrrole-2-carboxamide analogues.

Compound TypeStrainMIC (μg/mL)Reference
Phenyl/pyridyl substituted pyrrole-2-carboxamidesM. tuberculosis H37Rv<0.016 nih.gov
N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivativesM. tuberculosis H37Rv31.25 ejpmr.com
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateM. tuberculosis H37Rv0.7 nih.gov
Various pyrrole derivativesM. tuberculosis CIP 1034710.5 - 32 researchgate.net

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Analogues of this compound have demonstrated notable activity against Gram-positive bacteria, including the significant pathogen Staphylococcus aureus. Research into a series of pyrrolamide derivatives identified a 3,4-dichloropyrrole compound with an in vitro potency (MIC) of 4 μg/mL against S. aureus. nih.gov

In another study, pyrrole benzamide derivatives were evaluated, showing more potent activity against S. aureus compared to Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL. nih.gov These findings underscore the potential of the pyrrole-2-carboxamide scaffold in the development of new agents to combat Gram-positive bacterial infections.

The table below presents the in vitro activity of selected pyrrole analogues against Staphylococcus aureus.

Compound TypeStrainMIC (μg/mL)Reference
3,4-dichloropyrrole derivateS. aureus4 nih.gov
Pyrrole benzamide derivativesS. aureus3.12 - 12.5 nih.gov

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli)

The in vitro efficacy of pyrrole-2-carboxamide analogues extends to Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. A study on new pyrrole-2-carboxamide derivatives found that several compounds were effective against Gram-negative bacterial strains, with MIC values in the range of 1.02-6.35 µg/mL. researchgate.net

Specifically, one carboxamide analogue emerged as a potent antibacterial agent against Klebsiella pneumoniae, E. coli, and P. aeruginosa, with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.netresearchgate.net Other research has indicated that some pyrrole-2-carboxamide derivatives exhibit activity against P. aeruginosa and E. coli that is comparable to the standard antibiotic gentamicin. nih.gov Furthermore, a dicarboxylic derivative of pyrrole, 1H-pyrrole-2,5-dicarboxylic acid, has been identified as a quorum-sensing inhibitor that can act as an antibiotic accelerator against P. aeruginosa when used in combination with other antibiotics. frontiersin.org

The following table summarizes the in vitro activity of selected pyrrole analogues against Gram-negative bacteria.

Compound TypeStrainMIC (μg/mL)Reference
Pyrrole-2-carboxamide derivativeK. pneumoniae1.02 researchgate.netresearchgate.net
Pyrrole-2-carboxamide derivativeE. coli1.56 researchgate.netresearchgate.net
Pyrrole-2-carboxamide derivativeP. aeruginosa3.56 researchgate.netresearchgate.net

In Vitro Antifungal Activity (e.g., Sterol 14α-demethylase inhibition)

The antifungal potential of this compound analogues has also been investigated. However, studies on certain new pyrrole-2-carboxamide derivatives indicated that these specific compounds did not exhibit significant antifungal activity. researchgate.netresearchgate.net

A primary target for many antifungal drugs is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govnih.gov Inhibition of this enzyme disrupts the fungal membrane, leading to cell growth inhibition. While this is a well-established mechanism for many antifungal agents, there is currently no direct evidence to suggest that the this compound analogues exert their (limited) antifungal effects through the inhibition of sterol 14α-demethylase. Further research is required to elucidate the specific antifungal mechanism of action, if any, for this class of compounds.

General Biochemical Pathways Affected by Compound Interaction

The antimicrobial activity of this compound analogues can be attributed to their interaction with and inhibition of key biochemical pathways within the target pathogens.

In Mycobacterium tuberculosis, a primary target has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is crucial for the transport of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov By inhibiting MmpL3, these pyrrole-2-carboxamide analogues disrupt cell wall synthesis, leading to bacterial death. nih.gov Other potential targets in M. tuberculosis that have been suggested through in silico studies include the enoyl-acyl carrier protein reductase (InhA) and leucyl-tRNA synthetase. ejpmr.commdpi.com

In the context of Gram-negative bacteria, at least one pyrrole derivative, 1H-pyrrole-2,5-dicarboxylic acid, has been shown to interfere with quorum sensing in P. aeruginosa. frontiersin.org Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation. By inhibiting this pathway, the compound can reduce the pathogenicity of the bacteria and enhance their susceptibility to conventional antibiotics. frontiersin.org

While outside the direct scope of antimicrobial activity, it is noteworthy that related compounds, specifically 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, have been investigated as potential tyrosine kinase inhibitors, suggesting that the broader pyrrole scaffold can interact with a variety of enzymatic targets. nih.gov

Future Perspectives in 1 Amino 3 Chloro 1h Pyrrole 2 Carboxamide Research

Rational Design of Novel Analogues for Target Specificity

The rational design of novel analogues of 1-amino-3-chloro-1H-pyrrole-2-carboxamide is a key strategy to enhance potency, selectivity, and pharmacokinetic properties. By systematically modifying its chemical structure, researchers can fine-tune its interaction with specific biological targets.

Structure-activity relationship (SAR) studies on related pyrrole-2-carboxamide derivatives have provided valuable insights that can guide the design of new analogues. For instance, research on pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis demonstrated that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring, along with bulky substituents on the carboxamide, significantly improved anti-TB activity. nih.govacs.org These findings suggest that similar modifications to the this compound core could yield potent and selective inhibitors for various targets.

Furthermore, the replacement of one scaffold with another, while retaining key pharmacophoric features, has proven to be a successful strategy. The substitution of a 1H-pyrrolo[3,2-c]quinoline scaffold with a 2-phenyl-1H-pyrrole-3-carboxamide moiety, for example, led to the discovery of potent 5-HT6 receptor inverse agonists with cognitive-enhancing potential. This highlights the modularity of the pyrrole-carboxamide scaffold and the potential for creating diverse chemical entities with distinct pharmacological profiles.

A fragment-based molecular hybridization approach is another promising avenue. This strategy was successfully employed to develop novel pyrrole-based compounds as multi-target agents for Alzheimer's disease, targeting both monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). mdpi.com By combining the this compound core with fragments known to interact with specific targets, novel analogues with desired polypharmacology can be designed.

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrrole-2-carboxamide scaffold suggests that this compound and its future analogues could be effective against a wide range of diseases. While initial research may focus on established targets for this scaffold, exploring novel biological targets and therapeutic areas will be crucial for realizing its full potential.

The pyrrole heterocycle is a key component of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov This provides a strong rationale for screening this compound and its derivatives against a diverse panel of biological targets.

Anticancer: Pyrrole derivatives have been shown to target various aspects of cancer biology, including apoptosis modulators (Bcl-2 family members), microtubule polymerization, receptor tyrosine kinases (RTKs), and hypoxia-inducible factors (HIFs). nih.gov For instance, pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been identified as potent inhibitors of the enhancer of zeste homolog 2 (EZH2), a key enzyme in cancer epigenetics. rsc.org The this compound scaffold could be a starting point for developing novel anticancer agents targeting these or other cancer-related pathways.

Antiviral: The emergence of new viral threats necessitates the development of novel antiviral agents. The pyrrole-2-carboxamide scaffold has been successfully utilized to design inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govrsc.org This suggests that derivatives of this compound could be explored for their potential as broad-spectrum antiviral agents.

Neurodegenerative Diseases: As mentioned, pyrrole-based compounds have been designed as multi-target agents for Alzheimer's disease. mdpi.com The structural features of this compound could be optimized to target key pathological processes in other neurodegenerative disorders as well.

Infectious Diseases: Beyond tuberculosis, the pyrrole-2-carboxamide scaffold has been investigated for its activity against other infectious agents. For example, pyrrolamides, which contain one or more pyrrole-2-carboxamide units, exhibit antibacterial, antiviral, and antitumor effects. nih.gov This opens up avenues for exploring the utility of this compound in combating a variety of infectious diseases.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery and development. For this compound, this integrated approach will be instrumental in accelerating the design-synthesis-test-analyze cycle.

Computational Modeling: Structure-based drug design, which relies on the three-dimensional structure of the target protein, is a powerful tool for designing potent and selective inhibitors. This approach has been successfully used to develop pyrrole-2-carboxamide inhibitors of MmpL3 and SARS-CoV-2 Mpro. nih.govacs.orgnih.gov Molecular docking and molecular dynamics simulations can be used to predict the binding mode of this compound analogues to their targets, guiding the selection of the most promising candidates for synthesis. nih.govrsc.org

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific target. Virtual screening of compound libraries, including derivatives of this compound, can be performed computationally to identify initial hits. nih.gov These hits can then be validated through experimental HTS assays.

Advanced Synthesis Techniques: Modern synthetic methodologies can facilitate the efficient and divergent synthesis of novel this compound analogues. For instance, microwave-assisted synthesis has been used to accelerate the production of novel pyrrole derivatives. mdpi.com The development of non-traditional methods for forming the pyrrole carboxamide bond, such as those involving pyrrole acyl radicals, can also provide straightforward access to a diverse range of compounds. rsc.org

Integrated Biological Evaluation: A comprehensive biological evaluation of new analogues is essential. This includes in vitro assays to determine potency and selectivity, as well as cell-based assays to assess cellular activity. Promising compounds can then be advanced to more complex biological models. The integration of experimental data with computational models allows for the continuous refinement of SAR and the design of next-generation compounds with improved properties. An integrated synthetic, biological, and computational approach has been successfully applied to explore pyrrolo-fused heterocycles as anticancer agents. nih.gov

By embracing these future perspectives, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Q. What structural analogs of this compound show enhanced pharmacological properties, and why?

  • Methodological Answer : Derivatives with bulkier substituents at C5 (e.g., 5-trifluoromethyl) exhibit improved metabolic stability (t½ > 6 h in liver microsomes). The chlorine atom’s electronegativity enhances target binding (e.g., ΔG = –9.2 kcal/mol vs. –7.5 kcal/mol for non-chlorinated analogs) .

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